(±)9(10)-DiHOME-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

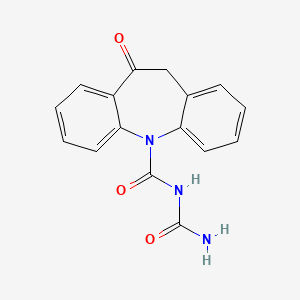

(±)9(10)-DiHOME-d4 contains four deuterium atoms at the 9, 10, 12, and 13 positions. It is intended for use as an internal standard for the quantification of (±)9(10)-DiHOME by GC- or LC-mass spectrometry (MS). Leukotoxin is the 9(10) epoxide of linoleic acid, generated by neutrophils during the oxidative burst. This unstable compound is rapidly degraded by epoxide hydrolases to form the diol, (±)9(10)-DiHOME. Mitochondrial dysfunction, vasodilation, and apoptosis are features of leukotoxin toxicity. In renal proximal tubular cells, the diol hydrolysis products of leukotoxin, such as (±)9(10)-DiHOME, have been directly implicated as the cytotoxic agent responsible for cell death.

Applications De Recherche Scientifique

Quantum Chemical Methods and London Dispersion Effects

Research on quantum chemical methods, such as Kohn-Sham density functional theory (DFT), has been significantly advanced with the development of methods like DFT-D4. This model, which includes atomic partial charge information for generating pairwise dispersion coefficients, is crucial for accurately determining the structures and chemical properties of various molecules, including organometallic complexes. These advancements are particularly relevant for designing dispersion-controlled reactions, especially in homogeneous catalysis, highlighting the importance of accurately describing thermochemistry in gas-phase for a wide range of chemical systems (Bursch et al., 2019).

Accurate Theoretical Chemistry with Coupled Pair Models

The advancement in coupled cluster (CC) theory has enabled highly accurate studies of molecular systems, including those with up to approximately 100 atoms. These developments are crucial for experimental chemists, as they can predict the outcome of chemical reactions, interpret structure and bonding in molecules, and provide insights into reaction mechanisms. This is particularly relevant for understanding and manipulating complex chemical systems, from small molecules to larger structures like proteins (Neese et al., 2009).

Atomic-Charge Dependent London Dispersion Correction

The D4 model represents a significant step forward in computing London dispersion interactions, crucial for accurately modeling molecular interactions in a wide range of chemical systems. This model's introduction of atomic partial charges and geometry-dependent dipole-dipole dispersion coefficients has improved thermochemical properties, especially for metal-containing systems. Such advancements are essential for a broad array of applications in theoretical chemistry, from understanding fundamental molecular interactions to designing new materials and catalysts (Caldeweyher et al., 2018).

Experimental and Theoretical Study of High-Spin d4 Complexes

Studies on high-spin d4 complexes, such as chromium(II) Tutton’s salts, have provided critical insights into their ground-state electronic structures. This research is fundamental for understanding the stereochemistry and bonding in such complexes, which has implications in various areas of inorganic chemistry and materials science. Understanding these properties can lead to the development of novel materials with unique electronic and magnetic properties (Dobe et al., 2004).

Tight-Binding Quantum Chemical Method with Multipole Electrostatics

The GFN2-xTB method, which incorporates anisotropic second-order density fluctuation effects and atomic partial charge dependent D4 London dispersion model, represents a leap in the fast calculation of structures and noncovalent interaction energies for large molecular systems. This method is particularly useful for exploring the conformational space of complex molecular systems and is beneficial for computational studies in biochemistry and materials science (Bannwarth et al., 2018).

Propriétés

Nom du produit |

(±)9(10)-DiHOME-d4 |

|---|---|

Formule moléculaire |

C18H30D4O4 |

Poids moléculaire |

318.5 |

InChI |

InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7-/t16-,17+/m1/s1/i7D,10D,16D,17D |

Clé InChI |

XEBKSQSGNGRGDW-NPOMILTLSA-N |

SMILES |

CCCCC/C([2H])=C([2H])C[C@](O)([2H])[C@](O)([2H])CCCCCCCC(O)=O |

Synonymes |

Leukotoxin diol-d4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.